molecular formula C7H14ClNO2 B1456273 Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1398534-59-2

Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1456273
CAS No.: 1398534-59-2
M. Wt: 179.64 g/mol
InChI Key: CKMCJNXERREXFB-UHFFFAOYSA-N
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Description

“Methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 1398534-59-2. Its linear formula is C7H14ClNO2 . The IUPAC name for this compound is methyl 3-aminocyclopentane-1-carboxylate hydrochloride . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of this compound is 179.65 .

Scientific Research Applications

1. Synthesis of Amino Acid Derivatives

Methyl 3-aminocyclopentanecarboxylate hydrochloride is involved in the synthesis of 2-amino-3-hydroxycycloalkanecarboxylic acids, which are valuable in the development of pharmaceutical and agrochemical products. For example, Matsushima and Kino (2009) demonstrated the stereoselective intramolecular conjugate addition reactions leading to oxazolines, further leading to these amino acid derivatives (Matsushima & Kino, 2009).

2. Antioxidant and Neuroprotective Properties

The compound has been studied for its antioxidant properties. For instance, Seung Cheol Ha et al. (2013) found that a related compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, exhibited significant neuroprotective effects in ischemic neuronal damage in the brain, suggesting potential applications in neuroprotection (Seung Cheol Ha et al., 2013).

3. Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmacologically active compounds. For example, synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, an important chiral intermediate, has been reported using strategies that could involve similar compounds (Fernandez et al., 2008).

4. Modifying Drug Metabolism

Research has also indicated its potential in modifying drug metabolism. Conney and Reidenberg (2012) explored how certain compounds, possibly including derivatives of this compound, could affect the metabolism of drugs, indicating its relevance in pharmacokinetics (Conney & Reidenberg, 2012).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

methyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398534-59-2
Record name Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398534-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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